molecular formula C13H19N3OS B11082039 1-(2,4-Dimethylphenyl)-3-morpholin-4-ylthiourea

1-(2,4-Dimethylphenyl)-3-morpholin-4-ylthiourea

Cat. No.: B11082039
M. Wt: 265.38 g/mol
InChI Key: FBSLPNGRFNPWGO-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-morpholin-4-ylthiourea is a chemical compound known for its unique structure and properties It consists of a 2,4-dimethylphenyl group attached to a morpholin-4-ylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-3-morpholin-4-ylthiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with morpholine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-3-morpholin-4-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-morpholin-4-ylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-morpholin-4-ylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    2,4-Dimethylphenyl isocyanate: Shares the 2,4-dimethylphenyl group but differs in its functional group.

    N-(2,4-Dimethylphenyl)formamide: Another compound with the 2,4-dimethylphenyl group, used in different applications.

Uniqueness: 1-(2,4-Dimethylphenyl)-3-morpholin-4-ylthiourea stands out due to its unique combination of the 2,4-dimethylphenyl group and the morpholin-4-ylthiourea moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H19N3OS

Molecular Weight

265.38 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-morpholin-4-ylthiourea

InChI

InChI=1S/C13H19N3OS/c1-10-3-4-12(11(2)9-10)14-13(18)15-16-5-7-17-8-6-16/h3-4,9H,5-8H2,1-2H3,(H2,14,15,18)

InChI Key

FBSLPNGRFNPWGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NN2CCOCC2)C

Origin of Product

United States

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